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Application Notes and Protocols for In Vitro Antiviral Assay of DC07090

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Compound of Interest		
Compound Name:	DC07090 dihydrochloride	
Cat. No.:	B1669870	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro).[1][2][3] EV71 is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a highly contagious illness predominantly affecting infants and young children.[1][4] In severe cases, EV71 infection can lead to serious neurological complications and even death.[5] The EV71 3C protease is a viral cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyprotein into mature structural and non-structural proteins.[2][6] By inhibiting this essential enzymatic activity, DC07090 effectively halts viral replication.[2][6] This compound has been identified as a reversible and competitive inhibitor of EV71 3Cpro and has also demonstrated activity against the related Coxsackievirus A16 (CVA16).[1][6][7] With a favorable cytotoxicity profile, DC07090 represents a promising lead compound for the development of anti-enteroviral therapeutics.[1][6]

These application notes provide a comprehensive overview of the general workflow for conducting an in vitro antiviral assay with DC07090, including detailed protocols for assessing its cytotoxicity, enzymatic inhibition, and cell-based antiviral efficacy.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for DC07090.



Parameter	Description	Value (µM)	Virus/Target	Cell Line	Reference
IC50	Half-maximal inhibitory concentration against the purified enzyme.	21.72 ± 0.95	EV71 3C Protease	-	[1][3]
EC50	Half-maximal effective concentration in a cell-based assay.	22.09 ± 1.07	Enterovirus 71 (EV71)	RD cells	[1][6]
EC50	Half-maximal effective concentration in a cell-based assay.	27.76 ± 0.88	Coxsackievir us A16 (CVA16)	RD cells	[1][6]
CC50	50% cytotoxic concentration	> 200	-	RD cells	[1][6]
Ki	Inhibition constant, indicating the binding affinity to the target.	23.29 ± 12.08	EV71 3C Protease	-	[1][6]

Experimental Protocols Cell Culture and Virus Propagation

- Recommended Cell Lines:
 - Human Rhabdomyosarcoma (RD) Cells (ATCC® CCL-136™): Highly susceptible to EV71 infection and a standard model for studying its replication.[8]



- Vero Cells (ATCC® CCL-81™): Derived from African green monkey kidney, these cells are also highly permissive to a wide range of viruses, including EV71.[8][9]
- Cell Culture Maintenance:
 - Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Virus Propagation:
 - Infect a confluent monolayer of RD or Vero cells with EV71 at a low multiplicity of infection (MOI).
 - Incubate the infected cells until a significant cytopathic effect (CPE) is observed.
 - Harvest the virus by subjecting the cell culture to three freeze-thaw cycles.
 - Centrifuge to remove cell debris and collect the supernatant containing the virus stock.
 - Titer the virus stock using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose)
 assay to determine the viral concentration.

Cytotoxicity Assay (MTS Assay)

This assay is crucial to determine the concentration range of DC07090 that is non-toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.[6][10]

- Materials:
 - RD or Vero cells
 - 96-well cell culture plates
 - DC07090 stock solution (dissolved in DMSO)
 - DMEM with 2% FBS (Assay Medium)



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader
- Procedure:
 - Seed RD or Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[9]
 - Prepare serial dilutions of DC07090 in the assay medium. The final DMSO concentration should not exceed 0.5%.[3]
 - \circ Remove the growth medium from the cells and add 100 μ L of the diluted compound to the respective wells. Include cell-only controls (no compound).
 - Incubate the plates for 48-72 hours at 37°C.[6]
 - Add 20 μL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.[3][6]
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a doseresponse curve.[3]

EV71 3C Protease Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory activity of DC07090 against its purified target enzyme.[2][6]

- Materials:
 - Recombinant EV71 3C protease
 - Fluorogenic peptide substrate (e.g., NMA-IEALFQGPPK(DNP)FR)[6]
 - Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT[6]



- o DC07090
- 96-well black microplates
- Fluorescence microplate reader
- Procedure:
 - Prepare serial dilutions of DC07090 in the assay buffer.
 - $\circ~$ In a 96-well plate, add a fixed concentration of recombinant EV71 3Cpro (e.g., 1 $\mu M)$ to each well.[6]
 - Add the diluted DC07090 to the wells and incubate at 30°C for a specified time (e.g., 2 hours).
 - Initiate the enzymatic reaction by adding the fluorogenic substrate.
 - Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 340 nm, λem = 440 nm).[6]
 - Calculate the rate of substrate cleavage and determine the half-maximal inhibitory concentration (IC₅₀) of DC07090.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of DC07090 to protect host cells from the virus-induced cytopathic effect (CPE).[2][11]

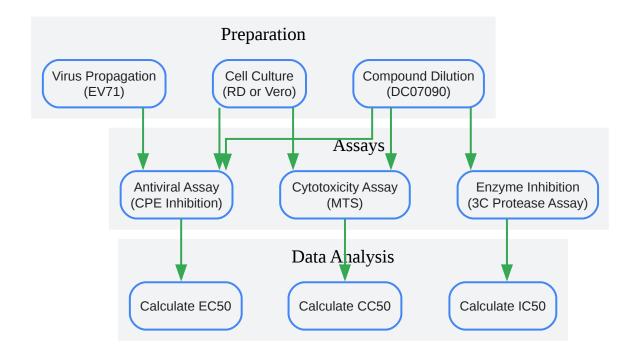
- Materials:
 - RD or Vero cells
 - EV71 virus stock
 - 96-well cell culture plates



- o DC07090
- Assay Medium (DMEM with 2% FBS)
- MTS reagent or Crystal Violet solution
- Microplate reader
- Procedure:
 - Seed RD or Vero cells in a 96-well plate and incubate overnight to form a monolayer.
 - Prepare serial dilutions of DC07090 in the assay medium at concentrations below its CC₅₀.
 - Remove the growth medium and add the diluted DC07090 to the cells.
 - Infect the cells with EV71 at a specific MOI (e.g., 0.01).[8][9] Include virus control (cells with virus, no compound) and cell control (cells without virus or compound) wells.[9]
 - Incubate the plates at 37°C for 48-72 hours, or until >90% CPE is observed in the virus control wells.[9]
 - Quantify cell viability using either the MTS assay (as described in the cytotoxicity protocol)
 or by staining with Crystal Violet.
 - Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the logarithm of the compound concentration.

Visualizations Experimental Workflow



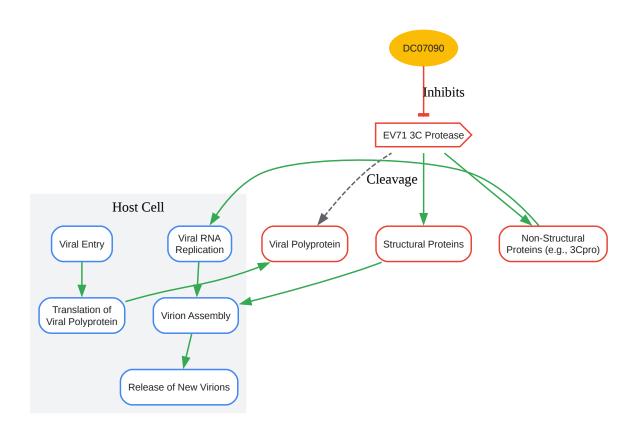


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Caption: General workflow for in vitro antiviral evaluation of DC07090.

Mechanism of Action: Inhibition of EV71 Replication





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Caption: DC07090 inhibits EV71 replication by targeting the 3C protease.

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